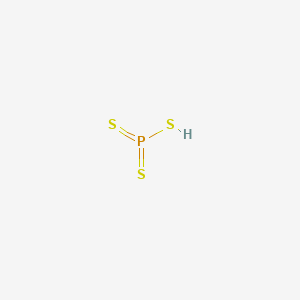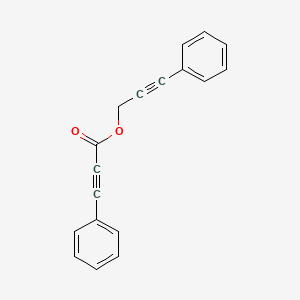
1,1,3-Trichlorononane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It belongs to the class of polychloroalkanes, which are characterized by the presence of multiple chlorine atoms attached to an alkane chain
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trichlorononane can be synthesized through the chlorination of nonane. The process involves the substitution of hydrogen atoms in nonane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where nonane is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to control the degree of chlorination and to minimize the formation of by-products.
化学反应分析
Types of Reactions: 1,1,3-Trichlorononane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nonanoic acid or nonanol.
Reduction: Formation of 1,1-dichlorononane or nonane.
Substitution: Formation of 1,1,3-trihydroxy nonane or 1,1,3-triamino nonane.
科学研究应用
1,1,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用机制
The mechanism of action of 1,1,3-Trichlorononane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
相似化合物的比较
1,1,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropentane: Differing in the position of chlorine atoms.
1,1,1-Trichlorononane: Differing in the position of chlorine atoms.
Uniqueness: 1,1,3-Trichlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
10575-86-7 |
|---|---|
分子式 |
C9H17Cl3 |
分子量 |
231.6 g/mol |
IUPAC 名称 |
1,1,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-8(10)7-9(11)12/h8-9H,2-7H2,1H3 |
InChI 键 |
IWEJUSZBGLKHGF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



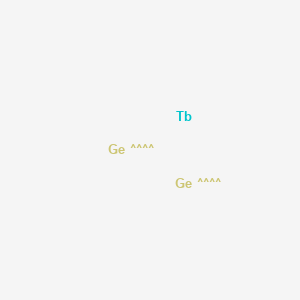
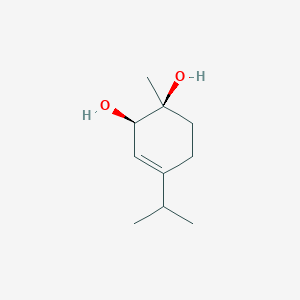




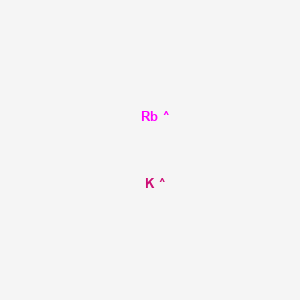
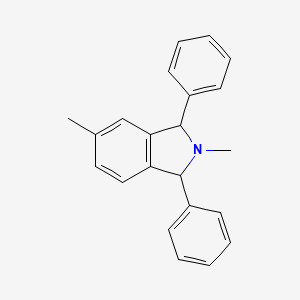
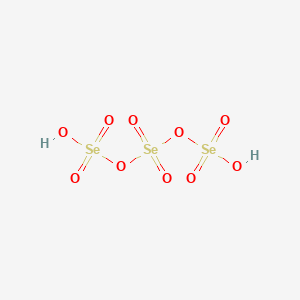

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
